molecular formula C36H28N2 B13396825 4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline

4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline

Cat. No.: B13396825
M. Wt: 488.6 g/mol
InChI Key: ONQTYIYOQJOPGY-UHFFFAOYSA-N
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Description

4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline is an organic compound with a complex structure that includes multiple phenyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-aminophenol: A simpler compound with similar functional groups.

    N,N-diphenylaniline: Another compound with multiple phenyl groups but lacking the amino group.

Uniqueness

4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline is unique due to its combination of multiple phenyl groups and an amino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

IUPAC Name

4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline

InChI

InChI=1S/C36H28N2/c37-30-23-21-27(22-24-30)33-25-26-34(38(31-17-9-3-10-18-31)32-19-11-4-12-20-32)36(29-15-7-2-8-16-29)35(33)28-13-5-1-6-14-28/h1-26H,37H2

InChI Key

ONQTYIYOQJOPGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)N

Origin of Product

United States

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